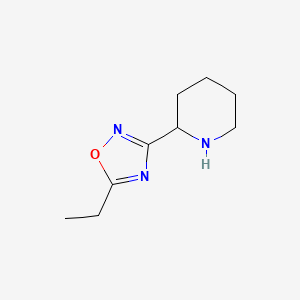![molecular formula C10H11NO2 B13203425 5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13203425.png)
5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
The synthesis of 5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines . This process is advantageous due to its mild conditions and excellent functional group tolerance. Another approach includes the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . This method can be further divided into sequential tandem closure of two rings or simultaneous formation of two rings .
Analyse Des Réactions Chimiques
5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in cyclopropanation reactions, which are often catalyzed by transition metals . Common reagents used in these reactions include maleimides and N-tosylhydrazones . The major products formed from these reactions are typically derivatives of the original compound, which can exhibit different biological activities.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it has been shown to act as a potent μ opioid receptor antagonist, which can be useful in the treatment of pruritus . Additionally, it can inhibit ketohexokinase (KHK), making it a potential treatment for non-alcoholic fatty liver disease (NAFLD) .
Comparaison Avec Des Composés Similaires
5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde can be compared to other similar compounds, such as 3-azabicyclo[3.1.0]hexane derivatives. These compounds share a similar bicyclic structure but differ in their functional groups and biological activities . For instance, 3-azabicyclo[3.1.0]hexane derivatives have been studied for their potential use as antiviral agents, protease inhibitors, and reuptake inhibitors of serotonin, noradrenaline, and dopamine . The unique furan-2-carbaldehyde moiety in this compound distinguishes it from these related compounds, providing it with distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
5-(3-azabicyclo[3.1.0]hexan-3-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c12-6-9-1-2-10(13-9)11-4-7-3-8(7)5-11/h1-2,6-8H,3-5H2 |
Clé InChI |
NUUNWKPCCFUEAR-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1CN(C2)C3=CC=C(O3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13203345.png)

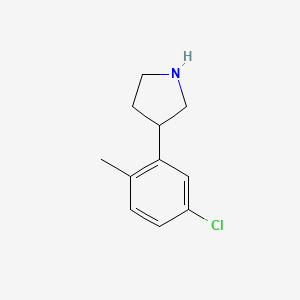
![1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-](/img/structure/B13203359.png)
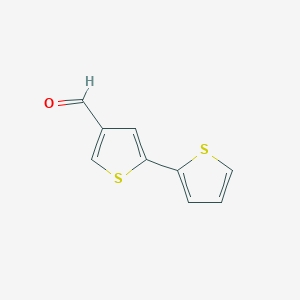
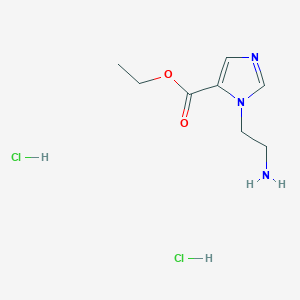

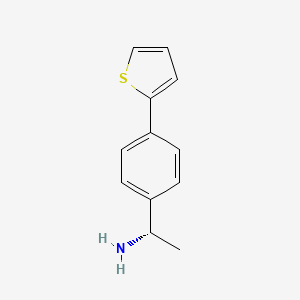
![5-Hydroxybicyclo[2.2.1]heptan-2-one](/img/structure/B13203387.png)


